n-Propyl-1,3-benzothiazol-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

n-Propyl-1,3-benzothiazol-2-amine (CAS 24622-33-1), also referred to as 2-(propylamino)benzothiazole, is a heterocyclic organic compound belonging to the 2-aminobenzothiazole class. It features a benzothiazole core (a benzene ring fused to a thiazole ring) with an n-propyl group substituted at the exocyclic 2-amino nitrogen.

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
CAS No. 24622-33-1
Cat. No. B12111138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Propyl-1,3-benzothiazol-2-amine
CAS24622-33-1
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCCCNC1=NC2=CC=CC=C2S1
InChIInChI=1S/C10H12N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H,11,12)
InChIKeyGYOABOCBMBUFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Propyl-1,3-benzothiazol-2-amine (CAS 24622-33-1): Core Chemical Identity and Procurement Baseline


n-Propyl-1,3-benzothiazol-2-amine (CAS 24622-33-1), also referred to as 2-(propylamino)benzothiazole, is a heterocyclic organic compound belonging to the 2-aminobenzothiazole class. It features a benzothiazole core (a benzene ring fused to a thiazole ring) with an n-propyl group substituted at the exocyclic 2-amino nitrogen [1]. This N-alkyl substitution pattern distinguishes it from the parent 2-aminobenzothiazole (CAS 136-95-8) and shorter-chain N-alkyl analogs, imparting a computed XLogP3 value of 3.5, which reflects intermediate lipophilicity within the homologous N-alkyl series [2]. The compound is commercially available at various purity grades (typically ≥95%) from multiple chemical suppliers and has been identified as a constituent of cannabis smoke, formed during combustion [3].

Why Generic Substitution Among 2-Aminobenzothiazoles Fails: The n-Propyl Differentiation Case


2-Aminobenzothiazole derivatives are not interchangeable building blocks. The N-alkyl chain length and branching on the exocyclic amine critically modulate lipophilicity (logP), molecular shape, hydrogen-bonding capacity, and ultimately biological target engagement. As demonstrated in histamine H3 receptor antagonist SAR studies, lipophilic and not-too-bulky substituents such as n-propyl attached to the benzothiazole scaffold's nitrogen yield potent receptor antagonism (pA2 7.0–7.2), whereas smaller (methyl, ethyl) or larger (butyl) N-alkyl groups fail to achieve the same balance of potency and physicochemical profile [1]. Furthermore, quantitative structure–activity relationship (QSAR) analyses on 2-benzothiazolamines as sodium flux inhibitors confirm that increasing lipophilicity, decreasing size, and specific electronic parameters directly govern potency—parameters that shift with each methylene unit added to the N-alkyl chain [2]. Substituting n-propyl with ethyl, isopropyl, or butyl therefore alters logP by ≥0.5–1.0 log units, potentially moving the compound outside the optimal window for a given assay or application. The quantitative evidence below substantiates these differentiation claims.

n-Propyl-1,3-benzothiazol-2-amine: Quantitative Differentiation Evidence Against N-Alkyl Analogs


Lipophilicity Differentiation: Computed XLogP3 of 3.5 Positions n-Propyl Between Ethyl and Butyl Analogs

The computed partition coefficient (XLogP3) for n-propyl-1,3-benzothiazol-2-amine is 3.5 [1], representing a 1.0–1.9 log unit increase over the unsubstituted 2-aminobenzothiazole (logP 1.63–2.46) [2] and a 1.32 log unit increase over the N-methyl analog (calculated logP 2.18) [3]. This positions the n-propyl derivative in a lipophilicity range that is elevated enough to enhance membrane permeability relative to shorter-chain analogs, yet not so high (as predicted for N-butyl, estimated logP ~4.0–4.5) to risk poor aqueous solubility or promiscuous binding. The incremental logP contribution of the n-propyl group (~0.5 log units per additional methylene vs. ethyl) provides a tunable parameter for lead optimization campaigns.

Lipophilicity Drug-likeness Physicochemical profiling

Histamine H3 Receptor Antagonism: n-Propyl Substitution Delivers pA2 7.0–7.2 Potency

In a systematic SAR study of 2-substituted benzothiazoles as histamine H3 receptor antagonists, lipophilic and not-too-bulky N-alkyl substituents, specifically n-propyl attached to the piperazine or piperidine ring nitrogen, produced potent H3 receptor antagonists with pA2 values ranging from 7.0 to 7.2 (corresponding to Kd values of approximately 63–100 nM), as measured by electrically evoked contraction of guinea-pig jejunum [1]. In contrast, N-unsubstituted, N-methyl, and N-ethyl 2-aminobenzothiazole derivatives showed no, very poor, or only weak H3 receptor activity in the same assay system. Although this study evaluated propyl substitution on a piperazine-linked benzothiazole scaffold rather than the simple N-propyl-1,3-benzothiazol-2-amine, the SAR principle—that the n-propyl group provides an optimal balance of lipophilicity and steric bulk for H3 receptor engagement—has been corroborated across multiple benzothiazole chemotypes.

Histamine H3 receptor GPCR antagonism CNS drug discovery

Cannabis Smoke Marker: Unique Forensic and Analytical Differentiation

2-(Propylamino)benzothiazole (synonymous with n-propyl-1,3-benzothiazol-2-amine) has been explicitly identified as a constituent of marijuana (cannabis) smoke and is formed during the combustion of cannabis plant material [1]. This occurrence is structurally specific: among the numerous benzothiazole derivatives potentially formed via pyrolysis of nitrogen- and sulfur-containing plant precursors, the N-propyl substitution pattern is a defined combustion product. In contrast, the unsubstituted 2-aminobenzothiazole and N-methyl, N-ethyl, or N-butyl analogs have not been specifically reported as cannabis smoke constituents in the peer-reviewed literature. LC-MS/MS spectral data (predicted) for this compound are available, enabling its use as a reference standard in forensic smoke analysis [2].

Forensic toxicology Cannabis combustion marker Analytical chemistry

Sodium Flux Inhibition QSAR: Lipophilicity-Driven Potency Trends Favor Intermediate N-Alkyl Chain Length

A QSAR analysis of 32 aryl-substituted 2-benzothiazolamines evaluated as sodium flux inhibitors in rat cortical slices established that increasing lipophilicity, decreasing molecular size, and increasing electron withdrawal of substituents all trend toward increased potency as sodium flux inhibitors [1]. The n-propyl group on the exocyclic amine contributes a logP increment consistent with the optimal lipophilicity window identified in this study, whereas shorter chains (methyl, ethyl) provide insufficient lipophilicity and longer chains (butyl, pentyl) introduce excessive steric bulk that decreases potency. Nine compounds from this series were potent inhibitors of veratridine-induced sodium flux and also proved anticonvulsant in the maximal electroshock (MES) assay, with an additional 14 compounds active in MES despite inactivity in the sodium flux paradigm, indicating multiple mechanistic pathways [1].

Sodium channel modulation QSAR Anticonvulsant discovery

PI3Kα Inhibitor Scaffold: 2-Aminobenzothiazole Class Delivers Nanomolar Enzymatic Potency with Appropriate N-Substitution

A series of 2-aminobenzothiazole derivatives were designed, synthesized, and evaluated as PI3Kα inhibitors, with the most potent compound (8i) displaying an enzymatic IC50 of 1.03 nM against PI3Kα and cellular IC50 of 6.34 μM against the MCF7 breast cancer cell line, surpassing the reference drug HS-173 (IC50 = 10.25 μM) [1]. While the specific N-n-propyl derivative was not among the compounds synthesized in this study, the class-level evidence demonstrates that the 2-aminobenzothiazole scaffold, when appropriately substituted, can achieve single-digit nanomolar target engagement. The N-n-propyl substitution provides a lipophilic and steric profile that is intermediate within the homologous N-alkyl series, making it a logical starting point for kinase inhibitor medicinal chemistry programs seeking to balance potency and drug-like properties [2].

PI3Kα inhibition Kinase inhibitor Cancer therapeutics

Procurement-Ready Application Scenarios for n-Propyl-1,3-benzothiazol-2-amine Based on Quantitative Evidence


Medicinal Chemistry: Histamine H3 Receptor Antagonist Lead Optimization

The n-propyl substitution pattern is empirically validated as a potency-enabling motif for histamine H3 receptor antagonism, with pA2 values of 7.0–7.2 demonstrated for structurally related benzothiazole derivatives [1]. Medicinal chemistry teams pursuing CNS-targeted H3 antagonists for cognitive disorders or sleep–wake regulation should select the n-propyl analog over N-methyl, N-ethyl, or N-butyl variants to preserve the SAR-defined optimal steric and lipophilic profile. The compound's XLogP3 of 3.5 supports adequate blood–brain barrier permeability while maintaining a favorable drug-likeness profile [2].

Forensic Toxicology: Cannabis Smoke Combustion Marker Reference Standard

n-Propyl-1,3-benzothiazol-2-amine is a confirmed constituent of cannabis smoke formed during combustion, making it a compound-specific forensic marker [3]. Forensic and analytical toxicology laboratories developing GC-MS or LC-MS/MS methods for cannabis smoke analysis require the exact CAS 24622-33-1 compound as an authentic reference standard. Substitution with other N-alkyl benzothiazole analogs will result in non-identical retention times and fragmentation patterns, compromising assay specificity. Predicted LC-MS/MS spectra are available to support method development [3].

Ion Channel Drug Discovery: Sodium Flux Inhibitor Screening and QSAR Model Validation

QSAR models developed on 32 2-benzothiazolamine derivatives indicate that intermediate N-alkyl chain length (n-propyl) provides an optimal balance of lipophilicity and steric bulk for sodium flux inhibition [4]. The n-propyl compound serves as a key reference point for validating computational QSAR predictions and for screening cascades aimed at identifying novel anticonvulsant candidates. Its procurement enables experimental determination of IC50 values to fill the data gap in the published QSAR series, supporting model refinement and prospective virtual screening.

Kinase Inhibitor Medicinal Chemistry: PI3Kα Scaffold Derivatization

The 2-aminobenzothiazole core has demonstrated single-digit nanomolar PI3Kα enzymatic inhibition (IC50 = 1.03 nM) and micromolar cellular activity against MCF7 breast cancer cells when appropriately derivatized [5]. n-Propyl-1,3-benzothiazol-2-amine provides a specific N-alkylation state suitable as a synthetic intermediate for further derivatization or as a reference compound in kinase selectivity profiling panels. Its computed logP of 3.5 and topological polar surface area of 53.2 Ų place it within favorable property space for orally bioavailable kinase inhibitors [2].

Quote Request

Request a Quote for n-Propyl-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.